Cas no 865591-09-9 (N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
- 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, 2,3-dihydro-N-(2-methyl-5-nitrophenyl)-5-oxo-
- 865591-09-9
- N-(2-methyl-5-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-(2-methyl-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- F1392-0012
- AKOS024608527
- N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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- インチ: 1S/C14H12N4O4S/c1-8-2-3-9(18(21)22)6-11(8)16-12(19)10-7-15-14-17(13(10)20)4-5-23-14/h2-3,6-7H,4-5H2,1H3,(H,16,19)
- InChIKey: JJXHNLCAFSVPTF-UHFFFAOYSA-N
- ほほえんだ: C12SCCN1C(=O)C(C(NC1=CC([N+]([O-])=O)=CC=C1C)=O)=CN=2
計算された属性
- せいみつぶんしりょう: 332.05792605g/mol
- どういたいしつりょう: 332.05792605g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 612
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 133Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.61±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 11.17±0.70(Predicted)
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1392-0012-2μmol |
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
865591-09-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1392-0012-2mg |
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
865591-09-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1392-0012-5mg |
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
865591-09-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1392-0012-75mg |
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
865591-09-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1392-0012-20μmol |
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
865591-09-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1392-0012-15mg |
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
865591-09-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1392-0012-10μmol |
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
865591-09-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1392-0012-20mg |
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
865591-09-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1392-0012-5μmol |
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
865591-09-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1392-0012-25mg |
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
865591-09-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamideに関する追加情報
Introduction to N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide (CAS No. 865591-09-9)
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide, identified by its CAS number 865591-09-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The compound belongs to the thiazolo[3,2-apyrimidine] scaffold, which is a privileged structure known for its biological activity and has been widely explored in the development of novel drugs.
The structural framework of N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide incorporates several key pharmacophoric elements. The presence of a nitro group at the 2-position of the phenyl ring and an oxo group at the 5-position of the thiazolo[3,2-apyrimidine] core suggests potential interactions with biological targets. These functional groups are often involved in hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor binding affinity.
In recent years, there has been a growing interest in thiazolo[3,2-apyrimidine] derivatives due to their diverse biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The nitro group in particular has been shown to enhance the bioactivity of molecules by increasing their lipophilicity and facilitating membrane permeability. Additionally, the oxo group can serve as a hydrogen bond acceptor, improving binding affinity to biological targets.
The synthesis of N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriate precursors followed by functional group transformations such as nitration and carboxylation. Advanced synthetic techniques such as transition metal catalysis have been employed to improve reaction efficiency and selectivity.
Evaluation of the pharmacological properties of N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide has revealed promising results in preclinical studies. The compound has demonstrated significant inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, it has shown potential as an inhibitor of kinases involved in cancer progression. Furthermore, its ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory disorders.
The molecular modeling studies have provided valuable insights into the binding mode of N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide with its target proteins. These studies have helped in understanding the key interactions responsible for its bioactivity and have guided the optimization of its structure for improved efficacy. The nitro group has been identified as a critical pharmacophore for binding to specific residues in the active site of target enzymes.
In conclusion, N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide represents a promising lead compound in pharmaceutical research. Its unique structural features and demonstrated bioactivity make it a valuable candidate for further development into novel therapeutic agents. Continued investigation into its mechanism of action and optimization of its chemical structure will be essential for realizing its full potential in treating human diseases.
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